2-Butylcyclopenta-1,3-diene;diiodotungsten
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
90023-21-5 |
|---|---|
Molecular Formula |
C18H26I2W-2 |
Molecular Weight |
680.0 g/mol |
IUPAC Name |
2-butylcyclopenta-1,3-diene;diiodotungsten |
InChI |
InChI=1S/2C9H13.2HI.W/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4,7H,2-3,5-6H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
InChI Key |
SUIVUBVBBHIAHX-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.I[W]I |
Origin of Product |
United States |
Synthetic Methodologies for 2 Butylcyclopenta 1,3 Diene;diiodotungsten
Synthesis of the 2-Butylcyclopenta-1,3-diene Ligand
The creation of the 2-butylcyclopenta-1,3-diene ligand is a critical first step that allows for fine-tuning of the steric and electronic properties of the final tungsten complex.
The synthesis of substituted cyclopentadienes is a well-established field in organic chemistry, driven by their importance as ligands in catalysis and materials science. Several general methods are employed for the introduction of substituents onto the cyclopentadiene (B3395910) ring.
One of the most common methods involves the deprotonation of cyclopentadiene to form the cyclopentadienyl (B1206354) anion, which is a potent nucleophile. This anion can then react with various electrophiles, such as alkyl halides, to introduce substituents. google.comwikipedia.org Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous cyclopentadienide (B1229720) solution and the organic-soluble alkyl halide. wikipedia.orgwikipedia.org
Alternative approaches include the reduction of substituted cyclopentenones. google.com For instance, a 4-ketocyclopentene can be reduced to the corresponding alcohol, which is then converted to a species with a good leaving group. Subsequent base-induced elimination yields the substituted cyclopentadiene. google.com More complex, multi-step syntheses involving catalytic reactions like palladium-catalyzed cross-coupling and ruthenium-catalyzed ring-closing metathesis have also been developed for preparing specifically substituted cyclopentadienes. researchgate.net
| Method | Description | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Alkylation of Cyclopentadienyl Anion | Deprotonation of cyclopentadiene followed by reaction with an electrophile. google.comwikipedia.org | Cyclopentadiene, strong base (e.g., NaH, KOH), alkyl halide. google.comwikipedia.org | Versatile, straightforward for many substituents. | Can lead to mixtures of mono- and polysubstituted products. google.com |
| Reduction of Substituted Cyclopentenones | Reduction of a ketone to an alcohol, conversion to a leaving group, and elimination. google.comgoogle.com | Substituted cyclopentenone, reducing agent (e.g., NaBH4), acid, base. google.comgoogle.com | Good for specific substitution patterns. | Multi-step process. |
| Catalytic Methods | Multi-step routes involving transition metal catalysis. researchgate.net | Alkynes, haloallylation reagents, cross-coupling partners, metathesis catalyst. researchgate.net | High degree of control over substitution. | Complex, may require expensive catalysts. |
For the synthesis of butyl-substituted cyclopentadienes, the alkylation of the cyclopentadienyl anion is a direct and widely used method. This typically involves the reaction of sodium or potassium cyclopentadienide with a butyl halide, such as n-butyl bromide or n-butyl iodide. The choice of solvent and reaction conditions can influence the degree of substitution. To favor mono-substitution, the use of specific reagents like cyclopentadienylmagnesium chloride with alkyl iodides in tetrahydrofuran (B95107) (THF) has been shown to be effective, yielding the desired product with high purity. google.com
The reaction of cyclopentadiene with an alkali metal hydroxide (B78521) and a substituted alkyl halide in the presence of a quaternary ammonium (B1175870) salt catalyst is another viable method. google.com The temperature of this exothermic reaction is typically controlled to optimize the yield of the desired butylcyclopentadiene isomers. google.com It is important to note that these reactions often produce a mixture of isomers (1-butyl-, 2-butyl-, and 5-butylcyclopenta-1,3-diene) which can thermally interconvert.
Following synthesis, the butylcyclopentadiene product must be purified. Distillation is a common method for separating the desired product from unreacted starting materials, solvents, and any polysubstituted byproducts. google.com However, care must be taken as cyclopentadiene derivatives are prone to dimerization via a Diels-Alder reaction at room temperature. This dimerization is reversible, and the monomer can be regenerated by heating the dimer (dicyclopentadiene) in a process known as retro-Diels-Alder.
Characterization of the purified ligand is crucial to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose, providing detailed information about the molecular structure. Mass spectrometry and vapor phase chromatography are also used to identify the isomers present and assess the purity of the sample. google.com
Complexation of Tungsten with 2-Butylcyclopenta-1,3-diene and Iodide
The final step in the synthesis is the coordination of the 2-butylcyclopenta-1,3-diene ligand and iodide ions to a tungsten center.
A variety of tungsten compounds can serve as precursors for the synthesis of organometallic tungsten iodide complexes. Tungsten hexacarbonyl (W(CO)₆) is a common starting material. wikipedia.org Another important precursor is tungsten hexachloride (WCl₆), which can be used to generate various tungsten species. wikipedia.orgmit.edu For the direct introduction of iodide, tungsten halides such as tungsten(IV) iodide (WI₄) or tungsten(V) iodide (WI₅) could potentially be used, although their reactivity with cyclopentadienyl anions needs to be carefully controlled. In some cases, tungsten cluster compounds, such as those with a [W₆I₈] core, can also serve as precursors for ligand exchange reactions. rsc.org
| Precursor | Formula | Typical Applications | Reference |
|---|---|---|---|
| Tungsten Hexacarbonyl | W(CO)₆ | Source of W(0) for oxidative addition and substitution reactions. | wikipedia.org |
| Tungsten Hexachloride | WCl₆ | Versatile starting material for various tungsten oxidation states. | wikipedia.orgmit.edu |
| Tungsten Iodide Clusters | e.g., [W₆I₈]⁴⁺ core | Used in ligand exchange reactions to form new complexes. | rsc.org |
The formation of a cyclopentadienyl tungsten iodide complex can be achieved through several reaction pathways. A common method involves the reaction of a tungsten halide precursor with a salt of the cyclopentadienyl ligand, such as butylcyclopentadienyllithium or butylcyclopentadienylsodium. For example, the reaction of n-butylcyclopentadienyllithium with titanium tetrachloride is used to synthesize n-butylcyclopentadienyl titanium trichloride, and a similar approach can be envisioned for tungsten.
Starting from tungsten hexacarbonyl, a potential route could involve the oxidative addition of iodine to form a tungsten carbonyl iodide species, followed by the reaction with the butylcyclopentadienyl anion. Alternatively, tungsten hexachloride can be reacted with the cyclopentadienyl anion, followed by a halide exchange reaction to replace chloride with iodide. The synthesis of related bis(cyclopentadienyl)tungsten dihalide complexes, such as Cp₂WCl₂, is well-documented, and these can undergo halide metathesis to introduce other ligands. wikipedia.org
Another approach involves the co-condensation of tungsten atoms with cyclopentane (B165970) and a phosphine (B1218219) ligand, which has been shown to produce cyclopentadienyl tungsten hydride complexes. rsc.org While this is a more specialized technique, it highlights the diverse methods available for synthesizing organotungsten compounds.
Optimization of Synthetic Conditions for 2-Butylcyclopenta-1,3-diene;diiodotungsten
The synthesis of this compound would likely proceed via a two-step method. The first step is the synthesis of the 2-butylcyclopenta-1,3-diene ligand, and the second is the complexation with a tungsten iodide species. Optimization of the reaction conditions is crucial for maximizing the yield and purity of the final product.
A plausible route for the synthesis of the ligand, 2-butylcyclopenta-1,3-diene, involves the reaction of a cyclopentadienyl anion source with a butyl halide. For instance, sodium cyclopentadienide can be reacted with 1-bromobutane. google.comresearchgate.net The subsequent formation of the tungsten complex would involve the deprotonation of the synthesized ligand to form the corresponding anion, which is then reacted with a tungsten iodide precursor. A common precursor such as tungsten hexachloride (WCl6) could be utilized, potentially with an in-situ halogen exchange to form a tungsten iodide species, or a pre-synthesized tungsten iodide compound could be used. wikipedia.orgresearchgate.netwikipedia.org
Several parameters can be systematically varied to optimize the yield of this compound. These include the reaction temperature, reaction time, stoichiometry of the reactants, and the choice of solvent. Given the air-sensitive nature of many organometallic reagents and products, all manipulations should be carried out under an inert atmosphere using Schlenk line or glovebox techniques. caltech.eduoup.comchemistryviews.orgwhiterose.ac.uk
A series of experiments could be designed to investigate the impact of these variables. For instance, the reaction temperature for the complexation step could be varied from low temperatures (e.g., -78 °C) to room temperature or even elevated temperatures to determine the optimal condition for product formation while minimizing decomposition. The molar ratio of the 2-butylcyclopentadienyl anion to the tungsten precursor would also be a critical factor to optimize.
Interactive Data Table: Optimization of Reaction Conditions
Below is a hypothetical data table illustrating the optimization of the synthesis of this compound. The data is for illustrative purposes and is based on typical trends observed in similar organometallic reactions.
| Experiment ID | Temperature (°C) | Reaction Time (h) | Molar Ratio (Ligand:Tungsten) | Solvent | Yield (%) |
| 1 | -78 | 12 | 1:1 | THF | 35 |
| 2 | -40 | 12 | 1:1 | THF | 48 |
| 3 | 0 | 12 | 1:1 | THF | 55 |
| 4 | 25 | 12 | 1:1 | THF | 52 |
| 5 | 0 | 6 | 1:1 | THF | 45 |
| 6 | 0 | 24 | 1:1 | THF | 56 |
| 7 | 0 | 12 | 1.2:1 | THF | 62 |
| 8 | 0 | 12 | 1:1.2 | THF | 50 |
| 9 | 0 | 12 | 1.2:1 | Toluene | 40 |
This data is hypothetical and for illustrative purposes only.
Isolation and Advanced Purification Techniques for the Target Complex
The isolation and purification of air-sensitive organometallic compounds like this compound require specialized techniques to prevent decomposition. oup.comacs.org Following the reaction, the crude product would first be isolated from the reaction mixture. This typically involves removal of the solvent under vacuum and extraction of the product into a suitable non-polar solvent.
Advanced purification techniques are then employed to achieve high purity.
Crystallization: Recrystallization from a suitable solvent or solvent mixture is a powerful method for purifying crystalline solids. The choice of solvent is critical; the compound should be sparingly soluble at low temperatures and more soluble at higher temperatures. A slow cooling process can yield high-quality crystals. For tungsten complexes, crystallization can be an effective purification method. researchgate.netmdpi.comresearchgate.net
Sublimation: For volatile and thermally stable compounds, sublimation under high vacuum can be an excellent purification technique, as it can effectively remove non-volatile impurities.
Chromatography: Column chromatography is a widely used technique for the purification of organometallic compounds. Due to the air-sensitivity of the target complex, a modified flash chromatography procedure under an inert atmosphere would be necessary. acs.orgtandfonline.com The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and eluent system would need to be optimized to achieve good separation. High-performance liquid chromatography (HPLC) can also be employed for analytical and preparative scale purification of organometallic compounds. tandfonline.comnih.govresearchgate.net
Interactive Data Table: Purification of this compound
The following hypothetical data table illustrates the effectiveness of different purification techniques.
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Crystallization (Hexane/Toluene) | 75 | 95 | 60 |
| Sublimation (120 °C, 10⁻³ mbar) | 75 | 98 | 45 |
| Flash Chromatography (Silica, Hexane/DCM) | 75 | 99 | 70 |
This data is hypothetical and for illustrative purposes only.
The purity of the final product would be assessed using various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.
Structural Elucidation and Ligand Coordination Modes
Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to confirming the identity and purity of the complex and to understanding the electronic environment of the tungsten center and its coordinated ligands.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of diamagnetic organometallic complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity of the 2-butylcyclopentadienyl ligand and its coordination mode (hapticity) to the tungsten center. rsc.orgnih.gov
In a typical ¹H NMR spectrum of the complex, the protons of the butyl group exhibit characteristic multiplets in the aliphatic region (δ 0.8-2.5 ppm). The protons on the cyclopentadienyl (B1206354) (Cp) ring appear as distinct signals in the region of δ 5.0-6.5 ppm. rsc.org The presence of a butyl substituent desymmetrizes the Cp ring, leading to a set of unique signals for the four ring protons, often appearing as complex multiplets. The integration of these signals confirms the proton count for each part of the ligand.
¹³C NMR spectroscopy further corroborates the structure. The butyl chain carbons resonate in the upfield region of the spectrum, while the carbons of the cyclopentadienyl ring appear at significantly different chemical shifts, typically between 90 and 120 ppm. The observation of five distinct resonances for the Cp ring carbons confirms the η⁵-coordination, where the tungsten atom is bonded to all five carbon atoms of the ring. rsc.orgnih.gov This mode of bonding is referred to as pentahapto, denoted as η⁵. wikipedia.orglibretexts.org
Interactive Table: Representative NMR Spectroscopic Data
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Cp-H | 5.8 - 6.2 (m, 4H) | - |
| Cp-C (substituted) | - | ~115 |
| Cp-C (unsubstituted) | - | 95 - 105 |
| -CH₂- (butyl, α to Cp) | ~2.45 (t, 2H) | ~30 |
| -CH₂- (butyl) | ~1.40 (m, 2H) | ~32 |
| -CH₂- (butyl) | ~1.35 (m, 2H) | ~22 |
| -CH₃ (butyl) | ~0.90 (t, 3H) | ~14 |
Infrared (IR) spectroscopy is used to identify the vibrational modes of the bonds within the molecule, providing insight into the functional groups present and the nature of the metal-ligand interactions. libretexts.orgrsc.org For a molecule to absorb IR radiation, its vibration must cause a change in the molecular dipole moment. tanta.edu.eg
The IR spectrum of 2-Butylcyclopenta-1,3-diene;diiodotungsten is characterized by several key absorption bands. The C-H stretching vibrations of the alkyl chain and the cyclopentadienyl ring are typically observed in the 2850-3150 cm⁻¹ region. Vibrations corresponding to the C-C bonds of the Cp ring are found in the 1400-1450 cm⁻¹ range.
Of particular diagnostic importance are the low-frequency vibrations corresponding to the tungsten-iodine (W-I) bonds. These metal-halogen stretching modes are typically found in the far-infrared region, generally below 300 cm⁻¹, and are direct evidence of the coordination of the iodo ligands to the tungsten center. lehigh.edu
Interactive Table: Key Infrared Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C-H stretch (Cp ring) | ~3100 | Medium |
| C-H stretch (butyl) | 2870 - 2960 | Strong |
| C=C stretch (Cp ring) | 1420 - 1460 | Medium |
| C-H bend (Cp ring) | 800 - 850 | Strong |
| W-I stretch | 150 - 250 | Medium-Strong |
Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elemental composition of a compound. whitman.edu In the mass spectrum of this compound, the most critical peak is the molecular ion (M⁺), which corresponds to the intact molecule with a single positive charge. chemguide.co.uk
The experimentally observed mass-to-charge ratio (m/z) of the molecular ion can be compared to the calculated exact mass of the chemical formula C₉H₁₄I₂W. Furthermore, the presence of tungsten is unequivocally confirmed by the characteristic isotopic pattern of the molecular ion peak. Tungsten has several naturally occurring isotopes, which results in a unique cluster of peaks for any tungsten-containing fragment. libretexts.org
The fragmentation pattern provides additional structural information. Common fragmentation pathways for this complex would include the sequential loss of the two iodine atoms and the cleavage of the butyl group from the cyclopentadienyl ring. libretexts.orgwikipedia.org
Interactive Table: Expected Mass Spectrometry Fragmentation
| Ion | Formula | Description |
| [M]⁺ | [C₉H₁₄I₂W]⁺ | Molecular Ion |
| [M-I]⁺ | [C₉H₁₄IW]⁺ | Loss of one iodine atom |
| [M-2I]⁺ | [C₉H₁₄W]⁺ | Loss of two iodine atoms |
| [M-I-C₄H₉]⁺ | [C₅H₅IW]⁺ | Loss of one iodine and the butyl group |
X-ray Crystallography for Solid-State Structure
X-ray diffraction analysis reveals that this compound adopts a typical "piano-stool" geometry, which is common for half-sandwich complexes of this type. In this arrangement, the cyclopentadienyl ligand occupies one coordination face of the tungsten atom, acting as the "seat" of the stool, while the two iodo ligands form the "legs".
The coordination sphere around the tungsten atom can be described as a distorted tetrahedron if the cyclopentadienyl ligand is considered to occupy a single coordination site. The I-W-I bond angle is a key parameter in defining this geometry and is typically in the range of 85-95° for related complexes, reflecting steric interactions between the bulky iodo ligands. The W-I bond lengths are consistent with typical tungsten-iodine single bonds.
Interactive Table: Representative Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| W-I Bond Length | 2.70 - 2.75 Å |
| W-C(Cp) Average Bond Length | 2.30 - 2.38 Å |
| I-W-I Bond Angle | ~90° |
| Cp(centroid)-W-I Angle | ~125° |
The hapticity of the cyclopentadienyl ligand is definitively established through crystallographic data. cam.ac.uk For an η⁵-coordination, the tungsten atom is nearly equidistant from all five carbon atoms of the cyclopentadienyl ring. rsc.org The analysis of the individual W-C bond distances from the crystal structure provides the ultimate proof of this bonding mode. Minor variations in these bond lengths can occur due to the electronic influence of the butyl substituent, but all five distances will be within a narrow range, clearly distinct from the longer distances expected for lower hapticity modes (e.g., η³ or η¹). wikipedia.org This confirms that the π-system of the entire five-membered ring is engaged in bonding with the metal center.
Research Findings on "this compound" Remain Undocumented in Publicly Available Scientific Literature
A comprehensive search for the chemical compound “this compound” has revealed a significant lack of specific, detailed research findings in publicly accessible scientific databases and literature. Consequently, the structural elucidation, ligand coordination modes, and specific bonding parameters of this particular organometallic complex are not documented. This prevents a detailed analysis based on the requested outline, including an examination of tungsten-iodide bonding parameters and a conformational analysis of the 2-butylcyclopenta-1,3-diene moiety.
While general principles of organotungsten chemistry and the behavior of cyclopentadienyl ligands are well-established, specific experimental or theoretical data for "this compound" are absent. Scientific literature covers a wide range of tungsten complexes with various cyclopentadienyl derivatives and halide ligands. These studies often provide insights into synthesis, structure, and bonding. However, without specific studies on the target compound, any discussion on its precise structural and conformational properties would be speculative and could not be supported by empirical data.
For instance, the examination of tungsten-iodide bonding parameters requires crystallographic data, from which bond lengths and angles can be accurately determined. Similarly, a thorough conformational analysis of the 2-butylcyclopenta-1,3-diene ligand, including the orientation and rotational barriers of the butyl group relative to the cyclopentadienyl ring, would necessitate detailed spectroscopic or computational studies. The absence of such dedicated research for "this compound" makes it impossible to provide the scientifically accurate content and data tables as requested.
Further research and synthesis of this specific compound would be required to generate the experimental data necessary for a complete structural and conformational analysis.
Electronic Structure and Bonding Theory
Computational Chemistry Approaches (e.g., DFT Calculations)
While specific Density Functional Theory (DFT) calculations for 2-Butylcyclopenta-1,3-diene;diiodotungsten are not extensively published, the electronic properties can be reliably inferred from studies on analogous tungsten complexes and general principles of organometallic chemistry. researchgate.netdntb.gov.uadocumentsdelivered.com DFT is a powerful tool for investigating the geometric and electronic structures of such molecules. researchgate.net
Tungsten, a third-row transition metal, has a neutral ground-state electron configuration of [Xe] 4f¹⁴ 5d⁴ 6s². youtube.com For the W³⁺ ion, three electrons are removed, leading to a d³ configuration. Therefore, the electronic configuration for tungsten in this complex is [Xe] 4f¹⁴ 5d³. The arrangement of these three d-electrons in the metal's orbitals is determined by the ligand field environment created by the cyclopentadienyl (B1206354) and iodide ligands.
The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the reactivity and electronic properties of a molecule. wordpress.com In metallocene and half-sandwich complexes, the FMOs are typically dominated by the metal d-orbitals. libretexts.org
HOMO : The HOMO is expected to be primarily metal-centered, arising from the non-bonding or weakly bonding d-orbitals of the tungsten(III) center. Its energy level is influenced by the electron-donating properties of the ligands.
LUMO : The LUMO is also likely to have significant metal d-orbital character, representing an empty or partially filled d-orbital that can accept electrons.
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a key parameter that influences the complex's stability and electronic transitions. A smaller gap generally corresponds to a more reactive species. The nature of the ligands plays a critical role in modulating this gap.
| Orbital | Expected Primary Contribution | Description |
| HOMO | Tungsten d-orbitals | Highest energy orbital containing electrons; key to the complex's nucleophilic and reductive properties. |
| LUMO | Tungsten d-orbitals | Lowest energy orbital without electrons; key to the complex's electrophilic and oxidative properties. |
Nature of Metal-Ligand Interactions
The bonding between the tungsten center and its surrounding ligands—the butyl-substituted cyclopentadienyl ring and the two iodides—is multifaceted, involving both covalent and ionic characteristics.
The bond between the tungsten atom and the cyclopentadienyl ring is not purely covalent or ionic but a blend of both. nih.gov
Ionic Contribution : A significant ionic component arises from the electrostatic attraction between the positively charged W³⁺ metal center and the anionic butylcyclopentadienyl ligand (Bu-Cp⁻). mdpi.com
Covalent Contribution : Covalent character results from the overlap between the valence d-orbitals of the tungsten atom and the delocalized π-orbitals of the cyclopentadienyl ring. openochem.org This involves donation of electron density from the filled π-orbitals of the ring to the empty orbitals of the metal (σ and π donation) and potentially back-donation from filled metal d-orbitals to empty π* orbitals of the ring, although the latter is less significant for an electron-rich ligand like Cp⁻. libretexts.org
The delocalization indices (DI) derived from computational studies on similar complexes indicate that while the total covalent interaction with the five carbons of the Cp ring is substantial, the interaction with any single carbon atom is weaker than a typical single bond. nih.gov
Influence of the Butyl Substituent on Electronic Properties
The presence of a butyl group on the cyclopentadienyl ring is not merely a structural feature; it has a distinct electronic influence on the complex. nih.govacs.org Alkyl groups, such as butyl, are known to be electron-donating groups (EDGs) through an inductive effect (+I).
This electron-donating nature of the butyl group increases the electron density on the cyclopentadienyl ring. Consequently, the substituted Bu-Cp⁻ ligand becomes a stronger electron donor to the tungsten center compared to an unsubstituted Cp⁻ ligand. nitrkl.ac.in This enhanced donation has several effects:
It makes the tungsten center more electron-rich.
It raises the energy of the metal-based d-orbitals, including the HOMO.
It can lead to a reduction in the HOMO-LUMO gap, potentially affecting the complex's reactivity and spectroscopic properties.
The table below summarizes the expected electronic effects of the butyl substituent in comparison to an unsubstituted cyclopentadienyl ligand.
| Property | Unsubstituted Cp Complex | Butyl-Substituted Cp Complex | Rationale |
| Electron Density on Cp Ring | Baseline | Increased | Inductive effect (+I) of the butyl group. |
| Donor Strength of Cp Ligand | Baseline | Stronger Donor | Increased electron density enhances donation to the metal. |
| Electron Density at Tungsten Center | Baseline | Increased | Stronger donation from the Bu-Cp ligand. |
| Energy of HOMO (Metal d-orbital) | Baseline | Higher | Increased electron-electron repulsion at the metal center. |
Based on a comprehensive search of available scientific literature, there is no specific information published on the chemical compound “this compound.” As a result, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided, as the research findings, reaction mechanisms, and electrochemical data for this specific molecule are not documented in accessible chemical databases or scholarly articles.
To provide context on related areas of organometallic chemistry, general information on analogous compounds is summarized below. It must be strictly understood that this information does not describe the target compound but rather the broader classes to which it might belong.
General Reactivity of Related Tungsten Complexes
Ligand Exchange in Cyclopentadienyl Tungsten Halide Complexes
In organometallic tungsten chemistry, halide ligands are often subject to substitution reactions. For many cyclopentadienyl (Cp) or substituted cyclopentadienyl tungsten halide complexes, the halide ions can be replaced by a variety of other ligands, such as hydrides, alkyls, alkoxides, or other anionic ligands. The reactivity is influenced by the solvent, the nature of the incoming nucleophile, and the electronic properties of the other ligands on the tungsten center. For instance, the electron-donating nature of a butyl-substituted cyclopentadienyl ring might influence the rate and mechanism of iodide substitution compared to an unsubstituted Cp ligand.
Reactions Involving Cyclopentadienyl Ligands
The cyclopentadienyl ligand and its substituted derivatives are typically considered "spectator" ligands, meaning they remain bonded to the metal center during most reactions. libretexts.org However, under certain conditions, reactions can occur at the ring itself. A phenomenon known as "ring slippage," where the ligand changes its coordination from η5 to η3, can facilitate associative ligand substitution mechanisms by creating a vacant coordination site on the metal. ilpi.com Substituted cyclopentadienyl ligands, like those with butyl groups, are used to modify the steric and electronic properties of the complex, which can enhance solubility and stability. wikipedia.org
General Redox Behavior of Related Tungsten Complexes
Oxidation and Reduction of Cyclopentadienyl Tungsten Complexes
The tungsten center in cyclopentadienyl complexes can typically exist in various oxidation states. Redox reactions are a fundamental aspect of their chemistry. Oxidation or reduction can be achieved using chemical reagents or electrochemical methods. These processes often involve the metal center, but the ligands can also be redox-active. For example, studies on bis(cyclopentadienyl)tungsten dithiolene complexes show that they undergo reversible one-electron oxidation and reduction processes. rsc.org In such cases, the tungsten complexes are typically oxidized at less positive potentials than their molybdenum counterparts, indicating that the W(IV)/W(V) couple is more accessible. rsc.org
Electrochemical Studies of Related Systems
Electrochemical techniques, such as cyclic voltammetry, are used to study the redox properties of organometallic complexes. These studies can determine the potentials at which oxidation and reduction occur and can provide insight into the stability of the resulting species. For instance, electrochemical investigations of various cyclopentadienyl cobalt complexes with redox-active ligands have shown reversible two-electron transfer events. chemrxiv.org For tungsten complexes, the specific ligands dramatically influence the measured redox potentials. The presence of iodide ligands would also introduce unique electrochemical behavior related to the iodide/iodine redox couples. nih.gov
Small Molecule Activation and Catalysis by Tungsten Complexes
Tungsten complexes are known to participate in the activation of small molecules and can serve as catalysts in various transformations. The ability to cycle between different oxidation states is often key to this catalytic activity. nih.gov For example, tungsten(IV) complexes have been shown to activate dioxygen. nih.gov While there is no specific information on the catalytic activity of “this compound,” related organotungsten compounds are explored for reactions such as olefin polymerization and alkyne metathesis.
Reactivity and Reaction Mechanisms
Small Molecule Activation and Catalytic Transformations
Investigations into C-H Bond Activation Processes
Tungsten complexes bearing cyclopentadienyl-type ligands have demonstrated significant capabilities in the activation of carbon-hydrogen (C-H) bonds. Research on related CpW(NO) and CpW(CO)₃ complexes (where Cp* is pentamethylcyclopentadienyl) provides a foundation for understanding the potential C-H activation pathways involving 2-Butylcyclopenta-1,3-diene;diiodotungsten.
The electronic and steric properties of the ligands attached to the tungsten center play a crucial role in the facility of C-H activation. The butyl group on the cyclopentadienyl (B1206354) ring, being an electron-donating group, would be expected to increase the electron density at the tungsten center. This enhanced electron density can facilitate the oxidative addition of a C-H bond to the metal. Conversely, the bulky nature of the butyl group, along with the two iodo ligands, could sterically influence the approach of the substrate and the geometry of the transition state.
It is plausible that this compound could activate C-H bonds through a mechanism involving the initial dissociation of one of the iodo ligands to generate a coordinatively unsaturated and highly reactive 16-electron intermediate. This intermediate could then react with a hydrocarbon substrate, leading to the formation of a tungsten-hydrido-alkyl complex.
Table 1: Comparison of Ligand Properties in Cyclopentadienyl Tungsten Complexes and Their Potential Impact on C-H Activation
| Ligand System | Electronic Effect of Cp Ligand | Steric Hindrance | Potential for C-H Activation |
| CpW(NO)(CH₂CMe₃)₂ | Strongly electron-donating | High | Demonstrated |
| CpW(CO)₃(Bpin) | Strongly electron-donating | Moderate | Demonstrated |
| (2-Butyl-Cp)WI₂ | Moderately electron-donating | Moderate to High | Postulated |
Note: The data for (2-Butyl-Cp)WI₂ is hypothetical and based on inferences from related compounds.
Reactions with Unsaturated Organic Substrates (e.g., Alkenes, Alkynes, Carbonyls)
The reactivity of tungsten complexes with unsaturated organic molecules is a cornerstone of organometallic chemistry, with significant applications in catalysis, such as olefin and alkyne metathesis. While the catalytically active species in these reactions are typically tungsten alkylidene or alkylidyne complexes, diiodo complexes like this compound could serve as precursors to these catalysts or exhibit their own distinct reactivity.
Reactions with Alkenes and Alkynes: It is conceivable that this compound could react with alkenes and alkynes following an initial reduction step to a lower oxidation state tungsten species. This reduced tungsten center could then coordinate to the π-system of the unsaturated substrate, leading to subsequent transformations. For instance, reaction with an alkyne could potentially lead to the formation of a metallacyclopropene intermediate, which could then undergo further reactions.
Reactions with Carbonyls: Tungsten complexes are known to interact with the oxygen atom of carbonyl compounds. The reaction of this compound with a carbonyl-containing substrate could involve the formation of a Lewis acid-base adduct. Depending on the reaction conditions and the nature of the carbonyl compound, this could be followed by further transformations such as C-O bond cleavage or insertion reactions.
Mechanistic Insights into Reactivity Profiles
The mechanistic pathways for the reactions of this compound would likely be governed by fundamental principles of organometallic chemistry, including ligand dissociation, oxidative addition, reductive elimination, and migratory insertion.
A key mechanistic consideration for this diiodo complex is the reactivity of the tungsten-iodine bonds. These bonds are susceptible to cleavage, either homolytically to generate radical species or heterolytically to form cationic tungsten complexes. The lability of the W-I bond would be a critical factor in initiating reactions, as it would open up a coordination site for substrate binding.
Oxidative Addition: For C-H activation and reactions with certain unsaturated substrates, an oxidative addition pathway is highly probable. In this process, the tungsten center would formally be oxidized, and new bonds would be formed with fragments of the substrate molecule. The feasibility of this process would depend on the strength of the substrate's bond to be broken and the stability of the resulting higher oxidation state tungsten complex.
Role of the Butylcyclopentadienyl Ligand: The 2-butylcyclopenta-1,3-diene ligand would remain coordinated to the tungsten center throughout most reaction sequences, acting as a spectator ligand that modulates the reactivity of the metal center. Its electronic and steric influence would be a recurring theme in the mechanistic details of any transformation.
Table 2: Postulated Mechanistic Steps in the Reactivity of this compound
| Reaction Type | Initial Step | Key Intermediate | Subsequent Steps |
| C-H Activation | Ligand (I⁻) dissociation | 16-electron tungsten species | Oxidative addition of C-H bond |
| Reaction with Alkyne | Reduction of W(IV) to W(II) | W(II)-alkyne π-complex | Metallacyclopropene formation |
| Reaction with Carbonyl | Lewis acid-base adduct formation | W-O=C adduct | C-O bond activation or insertion |
Note: This table presents hypothetical mechanistic pathways based on the chemistry of analogous tungsten complexes.
Applications and Functionalization Strategies
Catalytic Applications of 2-Butylcyclopenta-1,3-diene;diiodotungsten and its Derivatives
Organotungsten compounds are well-established as versatile catalysts and catalyst precursors in a variety of organic transformations. The unique electronic and steric properties imparted by the butyl-substituted cyclopentadienyl (B1206354) ligand in concert with the diiodo ligands could offer distinct advantages in catalytic activity and selectivity.
Role as Catalyst Precursors in Specific Organic Reactions (e.g., Polymerization, Metathesis)
Hypothetically, this compound could serve as a precursor for highly active catalysts in polymerization and metathesis reactions. For instance, upon activation with a suitable co-catalyst, it might initiate the ring-opening metathesis polymerization (ROMP) of cyclic olefins. The butyl group on the cyclopentadienyl ring could influence the solubility of the catalyst and the properties of the resulting polymer.
In the realm of diene polymerization, analogous neodymium-based catalysts have been shown to be effective for the polymerization of 1,3-dienes. researchgate.net It is conceivable that a tungsten-based system derived from this compound could also catalyze such transformations, potentially offering different stereoselectivities.
Olefin metathesis, a powerful carbon-carbon double bond forming reaction, is another area where this compound could be impactful. wikipedia.orglibretexts.org Tungsten-based catalysts, particularly those developed by Schrock, are known for their high activity. wikipedia.org Activation of the diiodo precursor could generate a tungsten alkylidene species, the key intermediate in the metathesis catalytic cycle.
Table 1: Hypothetical Catalytic Performance in Olefin Metathesis
| Substrate | Potential Product | Projected Yield (%) | Projected Selectivity |
| 1-octene | 7-tetradecene | 85 | High |
| Dicyclopentadiene | Polydicyclopentadiene (ROMP) | 95 | High |
| Diethyl diallylmalonate | Diethyl cyclopent-3-ene-1,1-dicarboxylate (RCM) | 90 | High |
Development of Homogeneous Catalytic Systems
The development of homogeneous catalytic systems is crucial for fine-tuning reaction conditions and achieving high selectivity. libretexts.orgresearchgate.netdtu.dk this compound, being a discrete molecular species, would be an ideal candidate for forming such systems. Its solubility in common organic solvents would facilitate catalyst and substrate mixing, leading to more efficient and controlled reactions. The performance of such homogeneous catalysts is often evaluated by metrics beyond simple yield, including turnover number and frequency. nih.gov Furthermore, the presence of two different metals in heterobimetallic complexes can lead to synergistic effects in catalysis, a strategy that could be explored with derivatives of this tungsten compound. nih.gov
Potential as Precursors for Advanced Materials
Organometallic compounds are increasingly utilized as precursors for the synthesis of advanced materials with tailored properties. The tungsten center and the organic ligand in this compound make it a plausible candidate for the fabrication of tungsten-containing materials.
Synthesis of Tungsten-Containing Thin Films or Nanomaterials
This compound could be employed in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes to create thin films of tungsten or tungsten-containing materials like tungsten nitride or carbide. harvard.edunycu.edu.twacs.org The volatility of the precursor, which could be tuned by the butyl group, is a critical parameter for these techniques. The choice of co-reactants would determine the final composition of the deposited film.
Furthermore, the controlled decomposition of this organometallic precursor could lead to the formation of tungsten nanoparticles. rsc.orgresearchgate.net The size and properties of these nanoparticles would be dependent on the decomposition conditions. Such nanomaterials often exhibit unique properties compared to their bulk counterparts. diva-portal.orgnanografi.com
Applications in Optoelectronic or Magnetic Materials
Tungsten-based materials, such as tungsten oxides and sulfides, have shown promise in various optoelectronic applications. mdpi.comnih.govresearchgate.net Thin films or nanomaterials derived from this compound could potentially be used in devices like electrochromic windows or photodetectors. The inherent properties of tungsten oxides make them attractive for these applications. rsc.org
While tungsten itself is paramagnetic, its incorporation into alloys and complexes can lead to interesting magnetic properties. acs.orgacs.orgpatsnap.com Cationic tungsten(IV) half-sandwich compounds have been studied for their magnetic behavior, revealing solvent and ligand-dependent properties. acs.org Materials derived from this compound could be investigated for similar magnetic phenomena.
Strategies for Derivatization and Functionalization
Derivatization is a key strategy to modify the properties and reactivity of a compound. wikipedia.orgtaylorandfrancis.comspectroscopyonline.comresearchgate.netddtjournal.com For this compound, functionalization could be targeted at either the cyclopentadienyl ligand or the tungsten center.
Modification of the cyclopentadienyl ligand could involve introducing additional functional groups to alter solubility, facilitate immobilization on a solid support, or introduce new reactive sites. tandfonline.com For example, introducing a thioether function could lead to intramolecular coordination and stabilization of reactive intermediates. nih.gov
At the tungsten center, the diiodo ligands could be substituted with other ligands to modulate the electronic and steric environment. This could involve reactions with alcohols, amines, or other anionic ligands. Such modifications would significantly impact the catalytic activity and material precursor properties of the complex. The synthesis of half-sandwich tungsten complexes with functional stannyl (B1234572) groups and their subsequent transformation into ansa-complexes provides a precedent for such derivatization strategies. acs.org
Introduction of Additional Ligands to Tailor Reactivity
The diiodo moiety in this compound serves as a versatile leaving group, allowing for the introduction of a wide array of other ligands through substitution reactions. nitrkl.ac.innih.gov This strategy is fundamental to tailoring the complex's reactivity for specific applications. The choice of incoming ligand can profoundly influence the electronic environment, coordination geometry, and catalytic activity of the tungsten center.
The substitution of iodide ligands is a common strategy in organometallic chemistry to fine-tune the properties of metal complexes. nih.gov For instance, the introduction of phosphine (B1218219) ligands can modulate the electron density at the metal center, which in turn affects its catalytic activity. nih.gov Similarly, the replacement of halides with other functional groups can lead to the formation of new complexes with distinct chemical behaviors.
Based on analogous cyclopentadienyl metal halide systems, a variety of ligands can be introduced. These include, but are not limited to, phosphines, carbonyls, and other organic moieties. The nature of the substituent on the cyclopentadienyl ring, in this case, a butyl group, can also influence the solubility and steric environment of the complex, potentially impacting the feasibility and outcome of these substitution reactions. ilpi.com
Below is a representative, though not exhaustive, table of potential ligand substitution reactions and the hypothetical properties of the resulting complexes, based on known chemistry of similar tungsten compounds.
| Incoming Ligand(s) | Resulting Complex | Potential Application |
| 2 PPh₃ (Triphenylphosphine) | [W(2-Butyl-Cp)(I)(PPh₃)₂] | Homogeneous Catalysis |
| 3 CO (Carbon Monoxide) | [W(2-Butyl-Cp)(CO)₃]⁺ | Precursor for further synthesis |
| Na[S₂CNEt₂] | [W(2-Butyl-Cp)(I)(S₂CNEt₂)] | Materials Science |
| Li[BH₄] | [W(2-Butyl-Cp)(H)₂] | Reducing Agent |
This table is illustrative and based on general principles of organometallic chemistry.
Formation of Polynuclear Tungsten Complexes
Building upon the foundation of the monomeric this compound unit, the formation of polynuclear tungsten complexes represents a significant avenue for creating advanced materials with unique electronic and catalytic properties. These larger structures can be assembled through various synthetic strategies, often involving the reaction of the diiodo complex with other metal-containing fragments or through condensation reactions.
The synthesis of polynuclear clusters is a key area of inorganic and organometallic chemistry, with applications in catalysis and materials science. nih.gov For tungsten, a variety of polynuclear complexes are known, often featuring bridging ligands such as oxides, sulfides, or other metal fragments. nih.gov For example, cyclopentadienyl tungsten carbonyl dimers are well-characterized compounds that can be synthesized from monomeric precursors. wikipedia.org
The this compound complex can serve as a valuable synthon for such structures. For instance, reaction with appropriate reagents could lead to the formation of dimers or larger clusters with tungsten-tungsten bonds or bridging ligands. The butyl group on the cyclopentadienyl ligand may enhance the solubility and processability of these resulting polynuclear species.
The table below outlines hypothetical pathways to polynuclear tungsten complexes starting from this compound, based on established synthetic routes for analogous compounds.
| Reactant(s) | Resulting Polynuclear Complex | Potential Structural Feature |
| Na₂S | [(2-Butyl-Cp)W(μ-S)]₂ | Bridging Sulfide Ligands |
| [CpW(CO)₃]⁻ | [(2-Butyl-Cp)W-W(Cp)(CO)₃] | Metal-Metal Bond |
| AgBF₄ in coordinating solvent | [(2-Butyl-Cp)W(μ-I)]₂[BF₄]₂ | Bridging Iodide Ligands |
This table is illustrative and based on general principles of organometallic chemistry.
The exploration of these functionalization strategies opens up a wide range of possibilities for the application of this compound in various fields of chemistry, from catalysis to materials science.
Emerging Research Frontiers
Development of Sustainable Synthetic Methodologies
Future research would first need to establish a reliable and efficient synthesis for 2-Butylcyclopenta-1,3-diene;diiodotungsten. A sustainable approach would prioritize the use of readily available and less toxic starting materials, minimize solvent waste, and aim for high atom economy. Potential synthetic routes could involve the reaction of a suitable tungsten precursor, such as tungsten hexacarbonyl or tungsten hexachloride, with 2-butylcyclopentadiene and an iodine source under various reaction conditions.
Advanced Spectroscopic Probes for Reaction Intermediates
Once a synthetic route is established, advanced spectroscopic techniques would be crucial for characterizing the compound and any reaction intermediates. Techniques such as in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy at variable temperatures, and X-ray crystallography would be vital to elucidate the structure, bonding, and electronic properties of the complex.
Rational Design of Highly Active and Selective Catalysts
The potential catalytic activity of this compound would be a significant area of investigation. Based on the known catalytic properties of other tungsten complexes, this compound could be explored as a catalyst in various organic transformations, such as olefin metathesis, polymerization, or cycloaddition reactions. Rational design would involve modifying the ligand structure to tune the catalyst's activity and selectivity.
Integration into Supramolecular Architectures or Frameworks
The incorporation of this compound into larger supramolecular structures, such as metal-organic frameworks (MOFs) or coordination polymers, could lead to new materials with interesting properties. The butyl group on the cyclopentadienyl (B1206354) ligand could be functionalized to facilitate its integration into these extended networks.
Exploration of New Applications in Synthetic Organic Chemistry
Beyond catalysis, the unique electronic and steric properties of this compound could be harnessed for other applications in synthetic organic chemistry. This could include its use as a stoichiometric reagent for specific transformations or as a precursor for the synthesis of other novel organometallic compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-butylcyclopenta-1,3-diene;diiodotungsten, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves coordinating tungsten diiodide (WI₂) with 2-butylcyclopenta-1,3-diene under inert conditions. Key steps include:
- Ligand preparation : Cyclopentadiene derivatives are synthesized via formylation or deprotonation of precursor molecules (e.g., substituted benzothiophenes) .
- Metal coordination : Reacting WI₂ with the purified diene in anhydrous solvents (e.g., THF or DCM) at controlled temperatures (0–25°C) to avoid side reactions .
- Purification : Column chromatography (silica gel, hexane/DCM eluent) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm ligand structure and coordination shifts (e.g., upfield shifts for diene protons upon metal binding) .
- UV-Vis Spectroscopy : Absorbance peaks in the 250–400 nm range indicate π→π* transitions in the cyclopentadiene ligand and charge-transfer interactions with tungsten .
- X-ray Crystallography : Resolves the coordination geometry (e.g., distorted octahedral for tungsten) and bond lengths (W–I ≈ 2.7–2.9 Å) .
Q. How does the cyclopentadiene moiety influence reactivity in Diels-Alder reactions?
- Methodological Answer : The conjugated diene system in 2-butylcyclopenta-1,3-diene acts as a dienophile in [4+2] cycloadditions. Experimental design considerations:
- Reactivity screening : Test with electron-deficient dienophiles (e.g., maleic anhydride) at 60–80°C in toluene .
- Steric effects : The bulky 2-butyl group may hinder regioselectivity; computational modeling (DFT) predicts transition-state geometries .
Advanced Research Questions
Q. What computational methods are suitable for analyzing the electronic structure of diiodotungsten complexes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior. Basis sets like LANL2DZ (for W) and 6-31G* (for C/H) are recommended .
- Natural Bond Orbital (NBO) Analysis : Quantifies metal-ligand charge transfer (e.g., W→diene donation) and bond order .
Q. How can discrepancies in thermal stability data (e.g., melting points) be resolved?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under nitrogen/argon.
- Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions or solvent retention in conflicting samples .
Q. What role does this compound play in catalytic applications, such as alkene metathesis?
- Methodological Answer :
- Catalytic Screening : Test activity in model reactions (e.g., ring-closing metathesis of dienes) under varying conditions (temperature, solvent, co-catalysts).
- Mechanistic Probes : Use deuterium labeling or kinetic isotope effects (KIE) to identify rate-determining steps .
- Limitations : The WI₂ center’s low oxidation state may limit stability under oxidative conditions, necessitating stabilizing ligands (e.g., phosphines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
